5-Bromo-5-benzylbarbituric acid
Description
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-benzyl-5-bromo-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9BrN2O3/c12-11(6-7-4-2-1-3-5-7)8(15)13-10(17)14-9(11)16/h1-5H,6H2,(H2,13,14,15,16,17) |
InChI Key |
DAWNOTOEYBYDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 5-bromo-5-benzylbarbituric acid include:
- 5-Bromo-5-phenylbarbituric acid : Substitutes the benzyl group with a phenyl group, reducing lipophilicity.
- 5-Bromo-5-chloro-barbituric acid : Contains bromine and chlorine at the 5-position, showcasing dual halogenation .
- 5-Allyl-5-(2-methylallyl)barbituric acid : Features unsaturated allyl groups, influencing reactivity and steric effects .
- 5-Allyl-5-butylbarbituric acid : Combines allyl and aliphatic butyl groups, altering solubility and pharmacokinetics .
Physicochemical Properties
| Property | This compound | 5-Bromo-5-phenylbarbituric Acid | 5-Bromo-5-chloro-barbituric Acid | 5-Allyl-5-(2-methylallyl)barbituric Acid | 5-Allyl-5-butylbarbituric Acid |
|---|---|---|---|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₃ | C₁₀H₇BrN₂O₃ | C₄H₂BrClN₂O₃ | C₁₁H₁₄N₂O₃ | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 297.11 g/mol | 283.08 g/mol | 241.51 g/mol | 222.24 g/mol | 224.25 g/mol |
| Substituent Effects | High lipophilicity (benzyl) | Moderate lipophilicity (phenyl) | Dual halogenation (Br/Cl) | Unsaturated (allyl) | Aliphatic (butyl) |
- Halogen Effects : Bromine’s electron-withdrawing nature enhances stability and binding interactions compared to chlorine .
- Substituent Bulk : The benzyl group’s aromatic bulk may improve receptor binding compared to smaller groups like allyl .
Data Table
Preparation Methods
Bromination in Alkaline Media
The primary method for introducing bromine at the 5-position involves treating the sodium salt of 5-benzylbarbituric acid with bromine water. This approach, validated for 5-ethyl and 5-butyl analogs, proceeds via electrophilic substitution.
Procedure :
-
Dissolve 5-benzylbarbituric acid in 0.6 N NaOH.
-
Add cold bromine water dropwise until a persistent orange color indicates excess bromine.
-
Quench residual bromine with sodium bisulfite.
-
Acidify the mixture to precipitate 5-bromo-5-benzylbarbituric acid.
Key Observations from Analogous Systems :
Alternative Bromination Strategies
Optimization of Reaction Conditions
Solvent and Base Selection
Methanol and aqueous NaOH are preferred for bromination due to their ability to dissolve both the barbituric acid and bromine. For 5-butylbarbituric acid, bromination in NaOH yielded crystalline products, whereas non-polar solvents led to oils.
Stoichiometry and Reaction Time
A 1:1 molar ratio of 5-benzylbarbituric acid to bromine is theoretically sufficient, but excess bromine (1.2 equivalents) ensures complete substitution. Reaction times of 24 hours at room temperature are typical for 5-alkyl derivatives.
Characterization of this compound
Spectroscopic Analysis
While direct data for the benzyl derivative is unavailable, extrapolation from 5-bromo-5-alkylbarbituric acids provides anticipated results:
Melting Point and Purity
The melting point of this compound is expected to align with analogs (e.g., 202–204°C for 5-bromo-5-ethylbarbituric acid). Recrystallization from ethanol or ethyl acetate enhances purity.
Challenges and Mitigation Strategies
Byproduct Formation
N-Bromination and dibromination are potential side reactions. Strategies to suppress these include:
-
Controlled bromine addition : Slow dropwise addition minimizes localized excess.
-
Low temperatures : 0–5°C reduces electrophilic activity.
Purification Difficulties
The benzyl group’s hydrophobicity may complicate crystallization. Gradient recrystallization using ethanol-water mixtures or chromatographic methods (e.g., silica gel) are viable solutions.
Industrial and Pharmacological Relevance
The patent US6110924A highlights this compound as a precursor to neuroactive compounds, underscoring its industrial value. Scalable bromination protocols are essential for cost-effective production, with batch sizes reported in the 10–100 gram range .
Q & A
Q. What are the established synthetic routes for 5-Bromo-5-benzylbarbituric acid, and what intermediates are critical for optimizing yield?
Methodological Answer: The synthesis typically involves alkylation of barbituric acid derivatives. For example, brominated barbituric acids can be synthesized via nucleophilic substitution at the 5-position using benzyl bromide or analogous reagents. Key intermediates include halogenated precursors like 5-phenyl-5-(3-bromopropyl)barbituric acid , which undergo alkylation followed by purification via recrystallization or column chromatography . Challenges include competing intramolecular reactions (e.g., isomerization to lactams or lactones under basic conditions), requiring precise control of reaction time and temperature.
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the benzyl and bromine substituents by identifying characteristic shifts (e.g., aromatic protons at δ 7.2–7.5 ppm and bromine’s deshielding effects).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHBrNO).
- X-ray Crystallography : Resolves steric effects of the benzyl group and crystal packing .
- HPLC : Quantifies purity (>95%) and detects byproducts from isomerization or degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl group influence reaction pathways, such as intramolecular isomerization?
Methodological Answer: The bulky benzyl group hinders nucleophilic attack at the 5-position, promoting alternative pathways. For instance, in 5-phenyl-5-(3-bromopropyl)barbituric acid , the benzyl group stabilizes transition states for intramolecular cyclization, leading to lactams (e.g., 3-phenyl-2-piperidone ) under basic conditions . Computational modeling (DFT) can map energy barriers, while kinetic studies (e.g., variable-temperature NMR) reveal rate dependence on substituent size and solvent polarity.
Q. What strategies can resolve contradictions in reported reactivity of halogenated barbituric acids?
Methodological Answer:
- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent, base strength) to minimize variability. For example, ammonia treatment of 5-phenyl-5-(3-bromopropyl)barbituric acid yields lactams, but gaseous ammonia may fail without optimal pressure .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products from competing pathways (e.g., hydrolysis vs. cyclization) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Bromo-5-allylbarbituric acid) to isolate substituent-specific effects .
Q. How can computational chemistry predict the biological activity of this compound derivatives as antiepileptic agents?
Methodological Answer:
- Molecular Docking : Screen against GABA receptor models to assess binding affinity, leveraging the benzyl group’s hydrophobic interactions.
- QSAR Studies : Correlate substituent properties (e.g., Hammett σ values for bromine) with activity data from in vitro assays (e.g., seizure inhibition in rodent models) .
Stability and Degradation
Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the barbituric acid ring.
- pH Stability : Avoid prolonged exposure to alkaline conditions (>pH 8) to prevent ring-opening reactions .
Literature and Collaboration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
